2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenoxy and tetrazolyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then coupled with 4-methoxy-3-(1H-tetrazol-1-yl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The tetrazolyl group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound, known for its herbicidal properties.
4-methoxy-3-(1H-tetrazol-1-yl)aniline: Another precursor, studied for its potential biological activities.
2,4-dichlorophenol: A simpler compound with various industrial applications.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H13Cl2N5O3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-25-15-5-3-11(7-13(15)23-9-19-21-22-23)20-16(24)8-26-14-4-2-10(17)6-12(14)18/h2-7,9H,8H2,1H3,(H,20,24) |
InChI Key |
RHFHJPKFHNTGNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.